Anhydrous Yttrium(III) chloride (YCl₃) is a high-purity, water-free crystalline solid essential for applications where oxygen and water contamination are critical failure points. Its primary procurement drivers are its roles as a direct precursor for the production of yttrium metal and alloys via molten salt electrolysis and as a reactant in strictly anhydrous organic and inorganic synthesis. [REFS-1, REFS-2] Unlike its hydrated form, its thermal stability and lack of coordinated water molecules make it suitable for high-temperature processing and use with water-sensitive reagents.
Direct substitution of anhydrous Yttrium chloride with its common hydrated form, Yttrium chloride hexahydrate (YCl₃·6H₂O), is a primary cause of process failure in key applications. Attempting to generate the anhydrous form by heating the hexahydrate is ineffective; instead of simple dehydration, the process leads to hydrolysis and the formation of thermally stable Yttrium oxychloride (YOCl). [REFS-1, REFS-2] This oxychloride contamination is detrimental in molten salt electrolysis for metal production and introduces reactive oxygen species into water-sensitive chemical syntheses, making the two compounds non-interchangeable for their most critical industrial and laboratory uses.
Anhydrous YCl₃ is the required precursor for producing high-purity yttrium metal through metallothermic reduction or electrolysis in a molten chloride salt eutectic (e.g., LiCl-KCl). [REFS-1, REFS-2] The use of Yttrium chloride hexahydrate fails because thermal dehydration forms yttrium oxychloride (YOCl), which introduces oxygen contamination into the final metal. [3] While Yttrium oxide (Y₂O₃) can be used, it requires a higher-temperature fluoride-based electrolyte system, representing a completely different and often more complex process technology compared to the established chloride route. [4]
| Evidence Dimension | Suitability for Chloride-Based Molten Salt Electrolysis |
| Target Compound Data | Directly reducible to Y metal in LiCl-KCl eutectic melts. |
| Comparator Or Baseline | YCl₃·6H₂O: Decomposes to Yttrium Oxychloride (YOCl) upon heating, introducing oxygen. Y₂O₃: Requires different, higher-temperature fluoride-based melts for electrolysis. |
| Quantified Difference | Qualitative but absolute: Anhydrous YCl₃ yields high-purity metal; YCl₃·6H₂O leads to oxygen contamination; Y₂O₃ requires a different process. |
| Conditions | Molten salt electrolysis in a chloride eutectic bath (e.g., LiCl-KCl) at temperatures typically above the melting point of Yttrium (1522 °C) or in systems for electrorefining at lower temperatures (~900-1000 °C). [<a href="https://stacks.cdc.gov/view/cdc/103289" target="_blank">2</a>] |
For producing yttrium metal or master alloys via the established chloride electrolysis route, only the anhydrous form is a viable procurement choice.
Anhydrous Yttrium chloride exhibits high thermal stability with a melting point of 721 °C and a boiling point of 1507 °C, making it suitable for high-temperature synthesis and vapor deposition techniques. [1] In stark contrast, Yttrium chloride hexahydrate begins to lose water of hydration between 55-110 °C and undergoes significant decomposition to the oxychloride at higher temperatures, precluding its use in any process requiring a stable, anhydrous yttrium source above ~100 °C. [2]
| Evidence Dimension | Thermal Stability (Melting/Decomposition Point) |
| Target Compound Data | Melting Point: 721 °C |
| Comparator Or Baseline | YCl₃·6H₂O: Begins decomposition (water loss) at 55-110 °C; forms oxychloride at higher temperatures. |
| Quantified Difference | >600 °C difference in stable operating temperature before decomposition or phase change. |
| Conditions | Thermal analysis under an inert atmosphere. |
This thermal stability differential dictates the choice of material for any high-temperature process, including chemical vapor deposition (CVD) precursors and molten salt applications.
In water-sensitive applications, such as the synthesis of organoyttrium complexes or certain Ziegler-Natta type catalysts, the presence of water is intolerable as it quenches reactive intermediates (e.g., alkylating agents) and deactivates the catalyst. [1] Anhydrous YCl₃ is specified for these reactions because it provides a water-free source of Y³⁺ ions. The hexahydrate form (YCl₃·6H₂O) contains approximately 35% water by weight, making it fundamentally incompatible with these synthesis routes. The choice is therefore absolute, not preferential.
| Evidence Dimension | Water Content (% by weight) |
| Target Compound Data | Effectively 0% (when handled under inert conditions) |
| Comparator Or Baseline | YCl₃·6H₂O: ~35.6% |
| Quantified Difference | An absolute difference; one is anhydrous, the other contains a large, stoichiometric amount of water. |
| Conditions | Synthesis involving water-sensitive reagents like Grignards, organolithiums, or aluminum alkyls. |
For any non-aqueous synthesis requiring a soluble yttrium source, the anhydrous form is the only viable option to prevent catastrophic reaction failure.
As the primary feed material for the electrolytic production of yttrium metal in chloride-based molten salts. The anhydrous nature of YCl₃ is critical to prevent oxygen contamination and achieve the high-purity metal required for advanced alloys and sputtering targets. [1]
Serves as the essential starting material for synthesizing yttrium-based organometallic compounds used in polymerization catalysis. Its lack of coordinated water prevents the decomposition of highly reactive alkylating agents and ensures the formation of the active catalyst species. [2]
Used in non-aqueous sol-gel or high-temperature synthesis of specialty materials like yttrium-doped ceramics or phosphors. Compared to yttrium nitrate or hydrated chloride, it provides a lower-carbon, oxygen-free yttrium source, which is critical for controlling the final material's stoichiometry and optical or electronic properties. [3]